2,2,2-trichloroacetic acid

Description

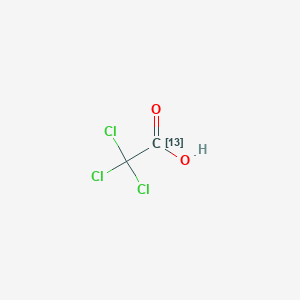

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565653 | |

| Record name | Trichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173470-69-4 | |

| Record name | Trichloro(1-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173470-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Protein Precipitation by 2,2,2-Trichloroacetic Acid

For decades, 2,2,2-trichloroacetic acid (TCA) has been a cornerstone for researchers and scientists in the realms of biochemistry and proteomics, serving as a robust method for the precipitation of proteins from complex biological samples. Its widespread use in sample preparation for techniques like two-dimensional gel electrophoresis underscores its efficacy. This technical guide provides a comprehensive exploration of the molecular mechanisms governing TCA-induced protein precipitation, supplemented with detailed experimental protocols, quantitative data, and illustrative diagrams to aid drug development professionals and researchers in optimizing their protein isolation workflows.

The Core Mechanism: Beyond Simple Dehydration

The classical understanding of TCA-induced protein precipitation centered on the hypothesis that TCA sequesters water molecules from the protein's hydration shell, leading to aggregation and precipitation. While dehydration plays a role, contemporary research reveals a more intricate, multi-step mechanism.

The prevailing model posits that the trichloroacetate (B1195264) anion is the primary driver of precipitation. At low concentrations, the negatively charged trichloroacetate ions are thought to disrupt the electrostatic interactions that are crucial for maintaining the protein's native tertiary structure[1][2][3]. This disruption induces a partial unfolding of the protein, leading to the formation of a stable, partially structured intermediate often described as a "molten globule-like" state[1][4][5].

This intermediate state is characterized by the exposure of hydrophobic amino acid residues that are typically buried within the protein's core in its native conformation[2]. The increased solvent-accessible nonpolar surface area promotes intermolecular coalescence as the protein molecules aggregate to minimize the energetically unfavorable interactions between these hydrophobic regions and the aqueous solvent[1][6]. As these aggregates grow in size, they become insoluble and precipitate out of the solution. The acidic nature of TCA facilitates this process, though the sodium salt of TCA can also induce precipitation, albeit at a slower rate[3].

Interestingly, the precipitation efficiency of TCA is dependent on the protein's conformational state. TCA is significantly less effective at precipitating proteins that are already in an unfolded or intrinsically disordered state[1][3][4]. This observation lends strong support to the model that the formation of an aggregation-prone, partially structured intermediate is a key step in the precipitation mechanism.

The relationship between TCA concentration and the amount of precipitated protein is not linear. For many proteins, the precipitation curve is U-shaped, with an optimal concentration range for maximal precipitation. For instance, for acidic fibroblast growth factor (aFGF), maximum precipitation is observed between 5% and 45% (w/v) TCA[1]. Beyond this optimal range, at higher TCA concentrations, the amount of precipitate sharply decreases[1].

Logical Flow of TCA-Induced Protein Precipitation

Caption: Logical flow of the mechanism of protein precipitation by this compound.

Quantitative Analysis of TCA Precipitation

The efficiency of TCA precipitation can be influenced by several factors, including the concentration of TCA, the initial protein concentration, and the specific properties of the protein. The following tables summarize quantitative data from various studies.

Table 1: Optimal TCA Concentration for Protein Precipitation

| Protein Model | Initial Protein Concentration | Optimal TCA Concentration (w/v) | Precipitation Efficiency (%) | Reference |

| Bovine Serum Albumin (BSA) | 0.016 - 2 mg/mL | 4% | 76.26 - 92.67 | [7] |

| Human Urine | 20 ppm | 4% | ~100 | [7] |

| Acidic Fibroblast Growth Factor (aFGF) | Not specified | 5 - 45% | Not specified (maximum precipitation) | [1] |

Table 2: Comparative Recovery of Proteins Using Different Precipitation Methods

| Precipitation Method | Protein Recovery (%) | Reference |

| Acetone (B3395972) with Ultrasonic Bath Cycles | 104.18 ± 2.67 | [8] |

| Acetone with NaOH addition | 103.12 ± 5.74 | [8] |

| Methanol/Chloroform with Ultrasonic Homogenization | 94.22 ± 4.86 | [8] |

| TCA-Acetone | 77.91 ± 8.79 | [8] |

| Fluorescently Labeled BSA (TCA precipitated) | 97.5 - 99.7 | [9] |

Experimental Protocols for TCA Protein Precipitation

Below are detailed methodologies for standard TCA and TCA/acetone precipitation.

This protocol is suitable for concentrating proteins from dilute solutions.

Materials:

-

Protein sample

-

100% (w/v) Trichloroacetic acid (TCA) stock solution (500g TCA dissolved in dH₂O to a final volume of 500 ml)

-

Ice-cold acetone

-

Microcentrifuge

-

Microcentrifuge tubes

Procedure:

-

To four volumes of your protein sample, add one volume of 100% (w/v) TCA stock solution to achieve a final TCA concentration of 20%.[10]

-

Vortex briefly to mix.

-

Incubate the mixture on ice for 30 minutes.[11]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.[11]

-

Carefully decant the supernatant without disturbing the protein pellet.

-

Wash the pellet by adding 200-500 µL of ice-cold acetone. This step removes residual TCA and other acid-soluble contaminants.

-

Carefully discard the acetone supernatant.

-

Repeat the acetone wash (steps 6-8) for a total of two washes.[10]

-

Air-dry the pellet for 15 minutes on the bench or in a speedvac for 3 minutes to remove any remaining acetone.[11]

-

The dried protein pellet can now be resolubilized in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

Experimental Workflow for Standard TCA Precipitation

Caption: A step-by-step workflow for the standard TCA protein precipitation protocol.

This method is often employed for preparing protein samples for 2-D electrophoresis as it can be more effective than TCA or acetone alone for certain samples.

Materials:

-

Plant or animal tissue, or cell lysate

-

10% (w/v) TCA in acetone (with 0.07% 2-mercaptoethanol (B42355) or 20 mM DTT)

-

Ice-cold acetone (with 0.07% 2-mercaptoethanol or 20 mM DTT)

-

Homogenizer (if starting with tissue)

-

Microcentrifuge

-

Microcentrifuge tubes

Procedure:

-

If starting with tissue, pulverize it to a fine powder in liquid nitrogen.

-

Suspend the powdered tissue or cell lysate in 10% TCA in acetone containing either 0.07% 2-mercaptoethanol or 20 mM DTT.

-

Incubate at -20°C for at least 45 minutes (or overnight).

-

Pellet the proteins by centrifugation at 16,000 x g for 25 minutes at 4°C.[8]

-

Carefully discard the supernatant.

-

Wash the pellet with cold acetone containing either 0.07% 2-mercaptoethanol or 20 mM DTT.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Repeat the wash step (steps 6-7) at least once.

-

Air-dry or lyophilize the pellet to remove residual acetone.

-

The protein pellet is ready for resolubilization in a suitable buffer for downstream applications like IEF/SDS-PAGE.

Experimental Workflow for TCA/Acetone Precipitation

Caption: A step-by-step workflow for the TCA/acetone protein precipitation protocol.

Concluding Remarks

The precipitation of proteins using this compound is a powerful and widely utilized technique. A thorough understanding of the underlying mechanism, which involves the formation of a partially unfolded "molten globule-like" intermediate and subsequent hydrophobic aggregation, allows for the rational optimization of precipitation protocols. While TCA precipitation is highly effective, it is important to note that the partial denaturation of proteins may impact their subsequent resolubilization and biological activity. Therefore, the choice of precipitation method and the specific protocol should be tailored to the downstream application. The quantitative data and detailed experimental workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to efficiently isolate and concentrate proteins from a variety of biological sources.

References

- 1. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. experimental chemistry - Mechanism of protein precipitation with TCA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of this compound-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Optimal Concentration of this compound for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejbiotechnology.info [ejbiotechnology.info]

- 9. researchgate.net [researchgate.net]

- 10. its.caltech.edu [its.caltech.edu]

- 11. fohs.bgu.ac.il [fohs.bgu.ac.il]

An In-depth Technical Guide on the Core Roles of 2,2,2-Trichloroacetic Acid in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trichloroacetic acid (TCA), a robust organic acid, is an indispensable tool in the biochemical laboratory. Its utility stems primarily from its remarkable efficiency in the precipitation of macromolecules, including proteins, DNA, and RNA, a critical step for their isolation, purification, and subsequent analysis.[1][2][3] Beyond its role as a precipitant, TCA serves as a versatile reagent in various other biochemical applications, such as terminating enzymatic reactions, fractionating tissue components for metabolomic studies, and acting as a fixative and decalcifier in microscopy.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms, protocols, and diverse applications of TCA, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Application: Precipitation of Macromolecules

The most prominent role of TCA in biochemistry is its use as a potent agent for the precipitation of proteins and nucleic acids from solution.[1][3] This process is fundamental for concentrating dilute samples, removing interfering substances like salts and detergents, and preparing samples for downstream analytical techniques such as electrophoresis, HPLC, and mass spectrometry.[4][6]

Mechanism of Action: Protein Precipitation

The precise mechanism of TCA-induced protein precipitation is multifaceted. While historically attributed to the sequestration of protein-bound water (dehydration effect), contemporary evidence points to a more complex process.[7][8][9]

-

Disruption of Electrostatic Interactions : At low concentrations, the negatively charged trichloroacetate (B1195264) ions are believed to disrupt the stabilizing electrostatic interactions within a protein's native conformation.[7][8]

-

Partial Unfolding : This disruption induces a partial unfolding of the protein, transitioning it into a "molten globule-like" state.[7][10][11] This intermediate state is characterized by the exposure of previously buried hydrophobic surfaces to the solvent.[7][9]

-

Aggregation and Precipitation : The exposed nonpolar surfaces of multiple partially unfolded protein molecules coalesce, leading to intermolecular aggregation and subsequent precipitation out of the solution.[7][8]

The three chlorine atoms on the acetyl group are crucial for this precipitation capability.[10][11] It is also noteworthy that TCA is significantly less effective at precipitating proteins that are already in a denatured or intrinsically disordered state.[7][8] The acidity of TCA contributes to the rate of precipitation, but the precipitation effect is not solely pH-dependent, as the sodium salt of TCA can also precipitate proteins in neutral solutions, although more slowly.[8][12]

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to established protocols. The following sections detail standard methodologies for TCA-based precipitation.

Standard Protein Precipitation

This protocol is suitable for concentrating proteins from dilute solutions and removing many common contaminants.

-

Reagents:

-

100% (w/v) TCA stock solution (500g TCA dissolved in dH₂O to a final volume of 500 mL). Caution: TCA is highly corrosive.[13]

-

Ice-cold 90-100% acetone (B3395972).

-

Resuspension buffer of choice (e.g., SDS-PAGE sample buffer, urea-based buffer for 2-D electrophoresis).

-

-

Protocol:

-

Place the protein sample in a microcentrifuge tube on ice.

-

Add 100% (w/v) TCA to the sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample for a final concentration of 20%.[13]

-

Vortex briefly and incubate on ice for 30-60 minutes. For very dilute samples, this incubation can be extended overnight.[14]

-

Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10-15 minutes to pellet the precipitated protein.[13][14][15]

-

Carefully decant the supernatant without disturbing the pellet.

-

Wash the pellet by adding 200-500 µL of ice-cold acetone. This step removes residual TCA which can interfere with downstream applications (e.g., by lowering the pH of sample buffers).[13][15]

-

Centrifuge at maximum speed at 4°C for 5 minutes.

-

Repeat the wash step (steps 6-7) at least once more.

-

After the final wash, carefully remove all acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.[15]

-

Resuspend the pellet in the desired volume of an appropriate buffer.

-

TCA/Acetone Precipitation for Proteomics

This method is particularly effective for preparing samples for 2-D electrophoresis, as it efficiently removes non-protein contaminants like lipids and carbohydrates.[6][16]

-

Reagents:

-

Precipitation Solution: 10% (w/v) TCA in ice-cold acetone.

-

Wash Solution: Ice-cold acetone (often containing 0.07% 2-mercaptoethanol (B42355) or 20 mM DTT).[6]

-

-

Protocol:

-

Grind tissue samples to a fine powder under liquid nitrogen.[17]

-

Suspend the powder or cell lysate in the 10% TCA/acetone solution.

-

Incubate at -20°C for at least 45 minutes, or overnight.[6][17]

-

Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 15-30 minutes.[17]

-

Discard the supernatant and wash the pellet with the cold acetone wash solution.[6]

-

Repeat the centrifugation and wash steps as needed.

-

Air-dry the final pellet and dissolve in a suitable buffer for proteomic analysis (e.g., urea/thiourea lysis buffer).[17]

-

Precipitation of Nucleic Acids

TCA is also effective for precipitating DNA and RNA, particularly for separating labeled polymers from unincorporated nucleotides in enzymatic reactions.[18][19] This method is effective for nucleic acid polymers longer than approximately 20 nucleotides.[18][19]

-

Reagents:

-

10% (w/v) TCA solution.

-

Carrier nucleic acid (e.g., 1 mg/mL sheared salmon sperm DNA) to aid precipitation of small quantities of target nucleic acid.[18]

-

95% Ethanol.

-

-

Protocol:

-

To your nucleic acid sample (e.g., 2 µL from a labeling reaction), add carrier DNA and water to a final volume of 100 µL in a glass tube.[18]

-

Add 2 mL of cold 10% TCA.

-

Mix thoroughly and incubate on ice for 10 minutes.[19]

-

Collect the precipitate via vacuum filtration through a glass fiber filter (e.g., Whatman GF/C).[18]

-

Rinse the tube twice with 1 mL of 10% TCA, passing the rinse through the filter.

-

Rinse the filter once with 3-5 mL of 95% ethanol.[18]

-

The filter containing the precipitated, radiolabeled nucleic acid can then be dried and counted in a scintillation counter.

-

Quantitative Data Summary

The efficiency of TCA precipitation can be influenced by its concentration and the presence of other reagents.

Table 1: Effect of TCA Concentration on Protein Precipitation

| TCA Concentration (% w/v) | Protein Type/Sample | Precipitation Efficiency (% Recovery) | Notes |

| 4% | Bovine Serum Albumin (BSA, 0.016 to 2 mg/mL) | 76.3% to 92.7% | Identified as an optimal concentration for precipitating both low and high amounts of protein.[20] |

| 4% | Human Urine (20 ppm protein) | ~100% | Highly effective for dilute biological samples.[20] |

| 10% | Low concentration BSA (≤0.024 mg/mL) | No precipitation observed | Common concentrations can be ineffective for very dilute samples.[20] |

| 5-45% | Various (Lysozyme, aFGF, etc.) | Maximum precipitation achieved | The precipitation curve is often U-shaped, with efficiency dropping off at very high TCA concentrations (>60%).[7] |

| 10% (in 50% Acetone) | Plant Proteins | High | Combination with acetone yields good recovery and pellets that are easier to dissolve.[17] |

Table 2: Comparison of Protein Precipitation Methods

A study comparing methods for proteomic analysis of Chinese hamster ovary (CHO) cells yielded the following recovery efficiencies.

| Precipitation Method | Protein Recovery (% ± SD) | Key Observation |

| Acetone (modified with NaOH) | 103.12 ± 5.74% | Highest recovery and good protein profile similarity to the starting homogenate.[21] |

| Methanol/Chloroform (modified) | 94.22 ± 4.86% | Intermediate recovery.[21] |

| TCA-Acetone (modified) | 77.91 ± 8.79% | Lowest recovery; precipitates were difficult to resolubilize.[21] |

Table 3: In Vivo Effects of TCA on Rat Serum Enzymes

A study investigating the acute effects of a sublethal dose (200 mg/kg) of TCA in rats showed significant changes in serum enzyme levels, indicating potential cellular toxicity.

| Enzyme | Time Post-Treatment (1 hr) | Time Post-Treatment (3 hr) | Time Post-Treatment (6 hr) |

| Aspartate Aminotransferase (AST) | Significant Increase | Significant Increase | Significant Increase |

| Alanine Aminotransferase (ALT) | No Significant Difference | No Significant Difference | No Significant Difference |

| Lactate Dehydrogenase (LDH) | Significant Increase | Significant Increase | Not Reported |

| Creatine Phosphokinase (CPK) | Significant Increase | Significant Increase | Not Reported |

| Data sourced from Demir & Çelik (2006).[22][23][24] |

Other Key Roles in Biochemical Research

Beyond precipitation, TCA's strong acidic and denaturing properties are leveraged in several other critical laboratory techniques.

Tissue Fractionation for Analysis

TCA is a cornerstone reagent for the chemical analysis of living tissues. When a tissue sample is homogenized in TCA, it separates the cellular components into two fractions, a process fundamental to metabolomics and compositional analysis.[5]

-

Acid-Soluble Fraction (Filtrate): Contains organic compounds with molecular weights typically less than 1000 daltons, often referred to as "biomicromolecules." This includes monosaccharides, amino acids, nucleotides, and intermediates of metabolic pathways like the TCA cycle.[25][26]

-

Acid-Insoluble Fraction (Retentate): Contains macromolecules such as proteins, nucleic acids (DNA, RNA), and polysaccharides.[5]

This simple yet powerful separation allows researchers to analyze the metabolic state of a cell (from the soluble pool) and its macromolecular composition (from the insoluble pellet).

Enzyme Reaction Quenching

The ability of TCA to rapidly and irreversibly denature proteins makes it an effective quenching (stopping) agent for enzymatic reactions.[4][27][28] By adding TCA to a reaction mixture at a specific time point, the enzyme is inactivated, halting the conversion of substrate to product. This allows for the precise measurement of reaction endpoints or initial velocity.[27] This is particularly useful in assays where the subsequent analytical step (e.g., colorimetric reading, HPLC) is not instantaneous.[27] However, researchers should be cautious, as some studies suggest TCA may be an insufficient quencher for certain redox reactions, potentially allowing artificial oxidation to occur post-quenching.[29]

Histology and Microscopy

In the preparation of tissue samples for microscopic examination, TCA serves a dual role as a fixative and a decalcifier.[3][5]

-

Fixation: Its protein-denaturing properties help to preserve cellular architecture and prevent autolysis.

-

Decalcification: As a strong acid, TCA is effective at removing calcium mineral deposits from hard tissues like bone, which is a necessary step to allow for thin sectioning with a microtome.[30][31] A 6% TCA solution has been shown to decalcify bone for cryosectioning without compromising the antigenic integrity of the underlying soft tissue.

Role in Organic Synthesis and Drug Development

In the context of drug development and organic synthesis, TCA is used as a potent acid catalyst and a reagent for specific chemical transformations.[4]

-

Peptide Synthesis: It is used to cleave newly synthesized peptides from their solid-phase resin supports.[4]

-

Deprotection: In multi-step organic synthesis, TCA is used to selectively cleave acid-labile protecting groups, such as tert-butyl (t-Bu) esters and ethers, from molecules.[1][4] This is a common requirement in the synthesis of complex pharmaceutical compounds.

Conclusion

This compound is a powerful and versatile reagent with a central role in biochemistry, molecular biology, and drug development. Its primary application as a precipitating agent for proteins and nucleic acids is fundamental to countless analytical and preparative workflows. Understanding the underlying mechanisms of precipitation, the nuances of various protocols, and its diverse secondary applications—from quenching enzyme reactions to decalcifying tissues—enables researchers to leverage this classic biochemical tool with greater precision and efficacy. While newer techniques continue to emerge, the simplicity, cost-effectiveness, and robust nature of TCA ensure its continued relevance in the modern scientific laboratory.

References

- 1. Trichloroacetic acid - Wikipedia [en.wikipedia.org]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]

- 5. quora.com [quora.com]

- 6. Precipitation Procedures [sigmaaldrich.com]

- 7. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experimental chemistry - Mechanism of protein precipitation with TCA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of this compound-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. its.caltech.edu [its.caltech.edu]

- 14. qb3.berkeley.edu [qb3.berkeley.edu]

- 15. researchgate.net [researchgate.net]

- 16. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 17. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Optimal Concentration of this compound for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ejbiotechnology.info [ejbiotechnology.info]

- 22. scispace.com [scispace.com]

- 23. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 24. "Acute Effects of Trichloroacetic acid on Serum Enzyme Levels and Eryth" by HALİT DEMİR and İSMAİL ÇELİK [journals.tubitak.gov.tr]

- 25. researchgate.net [researchgate.net]

- 26. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Is Trichloroacetic Acid an Insufficient Sample Quencher of Redox Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. An Introduction to Decalcification [leicabiosystems.com]

- 31. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,2,2-Trichloroacetic Acid for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroacetic acid (TCA) is a robust organic acid widely utilized across various scientific disciplines for its potent chemical properties.[1] An analogue of acetic acid where three hydrogen atoms of the methyl group are replaced by chlorine atoms, TCA is a versatile tool in the laboratory.[2] This guide provides an in-depth overview of its chemical and physical characteristics, safety and handling protocols, and detailed experimental procedures for its primary applications in a research setting.

Core Chemical and Physical Properties

TCA is a colorless to white crystalline solid that is highly soluble in water and organic solvents.[2][3] It is a strong acid with a pKa of approximately 0.7.[3][4][5] Its hygroscopic nature means it readily absorbs moisture from the air, potentially forming a syrup-like solution.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₂HCl₃O₂ | [1][3] |

| Molecular Weight | 163.38 g/mol | [1][3] |

| Appearance | White to colorless crystalline solid | [1][3] |

| Odor | Pungent, acidic | [1][3] |

| Density | 1.62 - 1.63 g/cm³ | [1][7] |

| Melting Point | 54-58 °C | [8][9] |

| Boiling Point | ~196-197 °C (decomposes) | [1][3] |

| pKa | ~0.7 | [3][10] |

Table 2: Solubility and Partition Coefficient

| Property | Value | References |

| Solubility in Water | Highly soluble | [3][11] |

| Solubility in Organic Solvents | Freely soluble in ethanol, diethyl ether, and acetone (B3395972) | [1][11] |

| logP (Octanol/Water Partition Coefficient) | 1.33 | [12] |

Safety, Handling, and Disposal

TCA is a corrosive and hazardous substance that requires strict safety protocols.[13] It can cause severe skin burns, eye damage, and respiratory irritation.[13][14]

Personal Protective Equipment (PPE)

When handling TCA, appropriate PPE is mandatory. This includes:

-

Eye/Face Protection: Chemical splash goggles and a face shield.[13]

-

Hand Protection: Acid-resistant gloves, such as Viton or double-gloving with nitrile for short-term use.[13]

-

Body Protection: A fully-buttoned lab coat and a chemical-resistant apron.[13]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if vapors or dust are generated outside of a fume hood.[13]

Handling Procedures

-

Always handle solid TCA and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.[13][15]

-

When preparing solutions, always add acid to water slowly to prevent a violent exothermic reaction.[13]

-

Avoid creating dust when handling the solid form.[13]

-

Ensure proper ventilation and work away from incompatible materials such as strong bases, oxidizing agents, and metals.[1][16]

Storage

Store TCA in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[15][16] It should be stored away from incompatible substances.[15] Due to its hygroscopic nature, it's crucial to keep the container sealed.[2]

Disposal

Dispose of TCA waste as hazardous material in accordance with local, state, and federal regulations.[15][16] Aqueous solutions with a pH ≤ 6 or a concentration ≥ 1% must be managed as dangerous waste.[15] Collect waste in a designated, properly labeled, and compatible container.[15]

Experimental Protocols and Applications

TCA's primary laboratory applications stem from its ability to precipitate macromolecules and act as a decalcifying agent.

Protein Precipitation

TCA is a highly effective agent for precipitating proteins from biological samples, which is a common step in proteomics and other biochemical analyses to concentrate proteins and remove interfering substances like salts and detergents.[17][18] The low pH environment created by TCA causes proteins to lose their native conformation, aggregate, and precipitate out of solution.

-

Sample Preparation: Start with your protein sample in a microcentrifuge tube.

-

TCA Addition: Add an equal volume of a 20% (w/v) TCA stock solution to your protein sample to achieve a final TCA concentration of 10%.[18] Alternatively, some protocols suggest adding 1 volume of 100% (w/v) TCA to 4 volumes of the sample for a final concentration of 20%.[19][20]

-

Incubation: Incubate the mixture on ice for 10 to 30 minutes to allow for complete protein precipitation.[18][19]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C for 5-15 minutes to pellet the precipitated protein.[18][19]

-

Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.

-

Acetone Wash: Wash the pellet with cold acetone (e.g., 200-300 µl) to remove any residual TCA.[18][19] This step should be repeated at least once.[17][19]

-

Centrifugation and Drying: Centrifuge again under the same conditions, remove the acetone, and allow the pellet to air-dry. Do not over-dry the pellet as it may become difficult to resuspend.[18]

-

Resuspension: Resuspend the dried protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer).[18][19]

Decalcification of Tissues

In histology and pathology, TCA is used as an acid decalcifying agent for bone and other calcified tissues.[21][22] The strong acidic nature of TCA allows it to effectively remove calcium ions from the tissue, softening it for sectioning and subsequent staining.[21] A 5% TCA solution is commonly used for this purpose.[21][23]

-

Fixation: Ensure the tissue specimen is adequately fixed in a suitable fixative (e.g., formalin) before decalcification to preserve tissue morphology.[21]

-

Decalcification Solution: Prepare or obtain a 5% (w/v) TCA solution.[21][23]

-

Immersion: Place the fixed tissue in the 5% TCA solution. The volume of the decalcifier should be at least 20 times the volume of the tissue.[21]

-

Incubation: Allow the tissue to decalcify at room temperature. The duration depends on the size and density of the tissue, ranging from 1-2 days for small specimens.[21] Change the decalcifying solution every 24 hours.[21]

-

Endpoint Determination: Check for the completion of decalcification. This can be done by gently probing the tissue for a rubber-like consistency or by a chemical test (e.g., ammonium (B1175870) oxalate (B1200264) test) on the used decalcifier to check for the presence of calcium ions.[21]

-

Rinsing: After complete decalcification, rinse the tissue thoroughly in a high-proof alcohol to remove the acid.[21]

-

Processing: The decalcified tissue is now ready for standard histological processing, including dehydration, clearing, and paraffin (B1166041) embedding.

Dermatological Applications: Chemical Peels

In a clinical and dermatological research context, TCA is used for chemical peels to improve skin appearance by removing damaged outer layers of skin.[24][25] The concentration of TCA determines the depth of the peel, with concentrations of 10-35% typically used for superficial to medium-depth peels.[26][27] TCA acts as a keratocoagulant, causing denaturation of proteins in the epidermis and dermis, which leads to a "frosting" effect and subsequent exfoliation and skin regeneration.[26][28] This process can help reduce the appearance of wrinkles, acne scars, and pigmentation issues.[24][25]

Chemical Reactivity and Stability

TCA is a stable compound under normal storage conditions but can be reactive.[1]

-

Acidity: It is a strong acid and will react exothermically with bases.[2][6]

-

Decomposition: When heated, it decomposes to produce chloroform, phosgene, and hydrogen chloride.[8][16] Aqueous solutions with concentrations at or below 30% can decompose over time.[8]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and certain metals.[16] A violent reaction can occur with copper in dimethyl sulfoxide.[16]

Conclusion

This compound is an indispensable reagent in the modern research laboratory, with critical applications in biochemistry, histology, and beyond. Its effectiveness in protein precipitation and tissue decalcification is well-established. However, its potent and hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety and handling protocols. This guide provides the foundational knowledge for the safe and effective use of TCA, empowering researchers to leverage its capabilities while ensuring a safe laboratory environment.

References

- 1. nbinno.com [nbinno.com]

- 2. Trichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. chemiis.com [chemiis.com]

- 4. quora.com [quora.com]

- 5. Trichloroacetic Acid - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. TRICHLOROACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Trichloroacetic acid CAS 76-03-9 | 822342 [merckmillipore.com]

- 8. Trichloroacetic acid CAS#: 76-03-9 [m.chemicalbook.com]

- 9. 三氯乙酸,ACS试剂, 99.0 Cl3CCOOH [sigmaaldrich.com]

- 10. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. chemos.de [chemos.de]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. nj.gov [nj.gov]

- 17. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. qb3.berkeley.edu [qb3.berkeley.edu]

- 21. carlroth.com [carlroth.com]

- 22. 76-03-9・5% Trichloroacetic Acid Solution (for Decalcification)・205-14905[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 23. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]

- 24. dermatologistschoice.com [dermatologistschoice.com]

- 25. TCA peel: Effectiveness, safety, cost, results, and more [medicalnewstoday.com]

- 26. Chemical Peels Technique: Approach Considerations, Application of Peeling Agent, Superficial Skin Peel [emedicine.medscape.com]

- 27. Chemical Peels for Skin Resurfacing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Trichloroacetic Acid Peeling for Treating Photoaging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,2,2-Trichloroacetic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures for 2,2,2-trichloroacetic acid (TCA). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental risk when working with this highly corrosive and hazardous chemical.

Hazard Identification and Risk Assessment

This compound is a strong acid and a highly corrosive substance that can cause severe skin burns and eye damage.[1][2] It is classified as a substance suspected of causing cancer and may cause respiratory irritation upon inhalation.[1][3] It is crucial to conduct a thorough risk assessment before commencing any work involving TCA.

GHS Classification

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[4][5]

-

Carcinogenicity: Category 2 (Suspected of causing cancer)[3]

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1[4][6]

Physicochemical and Toxicological Data

Understanding the properties of TCA is fundamental to its safe handling. The following tables summarize key quantitative data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂HCl₃O₂ | [7] |

| Molecular Weight | 163.38 g/mol | [7][8] |

| Appearance | Colorless to white crystalline solid | [7][9] |

| Odor | Sharp, pungent | [9] |

| Melting Point | 57-58 °C | [7] |

| Boiling Point | ~196 °C (decomposes) | [7] |

| Density | 1.62 g/cm³ | [7] |

| Solubility | Freely soluble in water, ethanol, diethyl ether, and acetone | [7] |

| Vapor Pressure | 1 mmHg @ 124°F | [9] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air to form a syrup | [3] |

Toxicity Data

| Type | Route | Species | Value | Reference |

| LD50 | Oral | Rat | 3320 - 3330 mg/kg | [5][6][10] |

| LD50 | Oral | Mouse | 4970 mg/kg | [6][10] |

| LC50 (48h) | - | Daphnia magna | 2000 mg/L | [11] |

Occupational Exposure Limits

| Organization | Limit Type | Value | Reference |

| NIOSH | REL (TWA) | 1 ppm (7 mg/m³) | [9] |

| ACGIH | TLV (TWA) | 0.5 ppm | [12] |

| OSHA | PEL (TWA) | 1 ppm (7 mg/m³) (Note: This was part of the 1989 update and is not currently in force) | [10][12] |

| CAL/OSHA | PEL (TWA) | 1 ppm (7 mg/m³) | [12] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with TCA, particularly handling the solid form and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE)

The selection of PPE is a critical defense against TCA exposure.

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Handling Solids | Safety goggles with side shields.[2] | Acid-resistant gloves (Viton® recommended). Double-gloving with nitrile for short periods is an option.[2][3] | Fully-buttoned lab coat.[2] | Not typically required if handled within a fume hood. Use a NIOSH-approved respirator with an acid gas cartridge if exposure limits may be exceeded.[2] |

| Handling Solutions | Indirect-vent, impact and splash-resistant goggles and a face shield.[2] | Acid-resistant gloves (Viton® recommended).[2] | Chemical-resistant apron over a long-sleeved lab coat.[2] | Required if vapors or mists are generated and not contained within a fume hood.[2] |

| Spill Cleanup | Chemical splash goggles and a face shield.[2] | Heavy-duty, acid-resistant gloves.[2] | Chemical-resistant suit or apron.[2] | A respirator with an acid gas cartridge may be necessary depending on the spill size.[2] |

Note: Contact lenses should not be worn when working with this substance.[2]

Standard Handling and Storage Protocols

Safe Handling Workflow

The following diagram outlines the standard procedure for safely handling TCA in a laboratory setting.

References

- 1. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. amherst.edu [amherst.edu]

- 4. chemos.de [chemos.de]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,2,2-Trichloro-Acetic acid | C2HCl3O2 | CID 23223116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Trichloroacetic acid [cdc.gov]

- 10. cdc.gov [cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRICHLOROACETIC ACID | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to Trichloroacetic Acid (TCA) Precipitation of DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of Trichloroacetic Acid (TCA) precipitation for the concentration and purification of DNA and RNA. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the underlying mechanisms, detailed experimental protocols, and factors influencing the efficiency of this fundamental biochemical technique.

Core Principles of TCA Precipitation

Trichloroacetic acid (TCA) is a strong acid that is widely employed in biochemistry to precipitate macromolecules such as proteins, DNA, and RNA from aqueous solutions.[1] The fundamental principle of TCA precipitation of nucleic acids lies in the acid-induced denaturation and subsequent reduction in solubility of the DNA and RNA molecules.

In an aqueous environment, the phosphate (B84403) backbone of DNA and RNA is negatively charged, making these molecules hydrophilic and soluble. The addition of TCA, a potent acid, drastically lowers the pH of the solution. This acidic environment neutralizes the negative charges on the phosphate groups, which disrupts the electrostatic repulsion between the nucleic acid strands and their interaction with water molecules.

Simultaneously, the acidic conditions lead to the denaturation of the nucleic acids, causing them to unfold and expose their more hydrophobic bases. This combination of charge neutralization and increased hydrophobicity causes the DNA and RNA molecules to aggregate and precipitate out of the solution. These precipitates can then be readily collected by centrifugation.

Quantitative Analysis of TCA Precipitation

The efficiency of DNA and RNA precipitation using TCA is influenced by several factors, including the concentration of TCA, the temperature and duration of incubation, and the nature and size of the nucleic acid. While extensive quantitative data directly comparing DNA and RNA precipitation efficiencies under various TCA conditions is limited in readily available literature, the following tables summarize the general expectations and data extrapolated from related studies on nucleic acid and protein precipitation.

Table 1: Influence of TCA Concentration on Nucleic Acid Precipitation Efficiency

| TCA Concentration (w/v) | Expected DNA Precipitation Efficiency | Expected RNA Precipitation Efficiency | Notes |

| < 5% | Low to Moderate | Low to Moderate | Incomplete precipitation is likely. |

| 5% - 15% | High | High | Generally considered the optimal range for nucleic acid precipitation. |

| > 15% | High | High | Higher concentrations do not significantly increase yield and can make the pellet harder to resuspend. |

Note: The optimal concentration can vary depending on the sample volume and the initial concentration of the nucleic acid.

Table 2: Effect of Incubation Temperature and Time on Nucleic Acid Precipitation

| Incubation Temperature | Incubation Time | Expected DNA/RNA Precipitation Efficiency | Notes |

| 0-4°C (on ice) | 10 - 30 minutes | High | Standard condition for most protocols; promotes rapid precipitation. |

| -20°C | 30 - 60 minutes | High | May slightly increase the yield for very dilute or small nucleic acid fragments. |

| Room Temperature | 10 - 20 minutes | Moderate to High | Precipitation will occur but may be less efficient for smaller or more dilute samples. |

Experimental Protocols

The following section provides a detailed methodology for the TCA precipitation of DNA and RNA, primarily adapted for the application of quantifying radiolabeled nucleotide incorporation.

Materials and Reagents

-

TCA Stock Solution: 100% (w/v) Trichloroacetic acid. To prepare, dissolve 500g of TCA in distilled water to a final volume of 500 ml. Store at 4°C. Caution: TCA is highly corrosive. Handle with appropriate personal protective equipment.

-

Working TCA Solution: 10% (w/v) TCA. Prepare by diluting the 100% stock solution with distilled water. Keep on ice.

-

Ethanol (B145695): 70% (v/v) and 95% (v/v), ice-cold.

-

Carrier Nucleic Acid (optional): 1 mg/ml sheared salmon sperm DNA or yeast tRNA. Useful for precipitating very small amounts of nucleic acids.

-

Buffer for Resuspension: e.g., TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

Microcentrifuge tubes (1.5 ml)

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free tips

Standard TCA Precipitation Protocol

-

Sample Preparation: Place your DNA or RNA sample in a 1.5 ml microcentrifuge tube. If the volume is less than 100 µl, adjust it to 100 µl with nuclease-free water.

-

(Optional) Add Carrier: If precipitating low concentrations of nucleic acids, add 1 µl of carrier nucleic acid (e.g., 1 mg/ml sheared salmon sperm DNA) to the sample and mix.

-

TCA Addition: Add an equal volume (100 µl) of ice-cold 20% TCA to the sample to achieve a final concentration of 10% TCA. Vortex briefly to mix.

-

Incubation: Incubate the tube on ice for 15-30 minutes to allow the nucleic acid to precipitate.

-

Centrifugation: Centrifuge the tube at 12,000 - 15,000 x g for 10-15 minutes at 4°C. A small white pellet of precipitated nucleic acid should be visible at the bottom of the tube.

-

Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the pellet.

-

Washing: Add 500 µl of ice-cold 70% ethanol to the tube. This step removes excess TCA and other soluble contaminants.

-

Second Centrifugation: Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.

-

Final Wash and Drying: Carefully remove the supernatant. Briefly spin the tube again and remove any residual liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

-

Resuspension: Resuspend the nucleic acid pellet in a suitable volume of an appropriate buffer (e.g., TE buffer).

Visualizations

Principle of TCA Precipitation of Nucleic Acids

Caption: Mechanism of TCA-induced nucleic acid precipitation.

Experimental Workflow for TCA Precipitation

Caption: Step-by-step workflow of a typical TCA precipitation experiment.

References

Unraveling the U-Shaped Curve of TCA Protein Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ubiquitous yet complex phenomenon of trichloroacetic acid (TCA) protein precipitation, focusing on the characteristic U-shaped curve that governs its efficiency. Understanding this curve is paramount for optimizing protein sample preparation, a critical step in various proteomic and drug development workflows. This document provides a detailed examination of the underlying mechanisms, quantitative data from key studies, standardized experimental protocols, and visual representations of the processes involved.

The Core Mechanism: A Journey from Native State to Aggregation

Trichloroacetic acid (TCA) is a highly effective protein precipitating agent, but its mechanism is more nuanced than simple denaturation. The process is not a linear relationship with increasing TCA concentration; instead, it follows a distinct U-shaped curve where protein solubility is high at very low and very high TCA concentrations, with a broad trough of minimal solubility (maximum precipitation) in between.[1]

The prevailing theory, supported by biophysical studies, posits that TCA-induced protein precipitation occurs through the formation of a "molten globule-like" partially structured intermediate.[1] This process can be broken down into the following key stages:

-

Initial Unfolding: At low concentrations, the negatively charged trichloroacetate (B1195264) ions begin to disrupt the electrostatic interactions that maintain the protein's native tertiary structure. This leads to a partial unfolding of the protein, exposing hydrophobic residues that are normally buried within the protein core.

-

Formation of the Molten Globule State: As the TCA concentration increases, the protein transitions into a stable, partially structured intermediate known as a "molten globule." This state is characterized by a largely intact secondary structure (alpha-helices and beta-sheets) but a disrupted and flexible tertiary structure. The exposed hydrophobic patches on the surface of these molten globules are crucial for the subsequent aggregation step. Studies have shown that the accumulation of this intermediate is maximal at around 5% (w/v) TCA.[1]

-

Hydrophobic Aggregation and Precipitation: The exposed hydrophobic surfaces of the molten globule intermediates have a strong tendency to interact with each other to minimize their contact with the aqueous solvent. This intermolecular coalescence, driven by hydrophobic forces, leads to the formation of large, insoluble protein aggregates that precipitate out of the solution. This phase corresponds to the bottom of the U-shaped curve, where precipitation is most efficient, typically in the range of 5-45% (w/v) TCA.[1]

-

Resolubilization at High Concentrations: Counterintuitively, as the TCA concentration increases beyond a certain point (typically above 45% w/v), the precipitated protein begins to resolubilize.[1] While the exact mechanism for this is less understood, it is hypothesized that at very high concentrations, TCA may act as a co-solvent, altering the properties of the bulk solvent in a way that favors the solvation of the partially unfolded protein species over their aggregation.

The acidic nature of TCA is also a significant factor, as it contributes to the disruption of electrostatic interactions by protonating acidic residues. However, the trichloroacetate moiety itself is essential for the precipitation process.[1]

Quantitative Analysis of the U-Shaped Precipitation Curve

The U-shaped nature of TCA protein precipitation has been demonstrated for various proteins, indicating that the phenomenon is largely independent of the specific physicochemical properties of the protein.[1] The following tables summarize quantitative data from studies that have systematically investigated the effect of TCA concentration on protein precipitation.

Table 1: Percentage of Protein Precipitated at Various TCA Concentrations for Different Model Proteins

| TCA Concentration (% w/v) | Lysozyme (% Precipitated) | aFGF (% Precipitated) | Carbonic Anhydrase (% Precipitated) | Bovine Serum Albumin (BSA) (% Precipitated) |

| 0 | 0 | 0 | 0 | 0 |

| 5 | ~80 | ~90 | ~85 | ~80 |

| 15 | >95 | >95 | >95 | >95 |

| 30 | >95 | >95 | >95 | >95 |

| 45 | >95 | >95 | >95 | >95 |

| 60 | ~40 | ~50 | ~45 | ~40 |

| 75 | <10 | <10 | <10 | <10 |

| 90 | <5 | <5 | <5 | <5 |

Data adapted from SDS-PAGE analysis in Rajalingam et al., 2009.[1] This table clearly illustrates the bell-shaped curve of precipitation (and thus the U-shaped curve of solubility), with maximum precipitation occurring in the 5-45% TCA range for all four proteins.

Table 2: Precipitation Efficiency of Bovine Serum Albumin (BSA) at Low Concentrations with an Optimized TCA Concentration

| Initial BSA Concentration (mg/mL) | % Protein Precipitated (at 4% w/v TCA) |

| 0.016 | 76.26 |

| 0.02 | 78.54 |

| 0.1 | 85.33 |

| 0.5 | 90.12 |

| 1.0 | 91.58 |

| 2.0 | 92.67 |

Data adapted from Nkengfac et al., 2014.[2] This study highlights that even at a single, optimized TCA concentration, the efficiency of precipitation can be dependent on the initial protein concentration, particularly for very dilute samples.

Experimental Protocols

Precise and consistent methodology is crucial for reproducible protein precipitation. Below are detailed protocols for standard TCA precipitation and a common variation involving acetone (B3395972).

Standard TCA Protein Precipitation Protocol

This protocol is a widely used method for concentrating protein samples and removing interfering substances.

Materials:

-

Protein sample

-

Trichloroacetic acid (TCA), 100% (w/v) stock solution

-

Cold acetone (-20°C)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Resuspension buffer (e.g., SDS-PAGE sample buffer, urea-based buffer)

Procedure:

-

Sample Preparation: Place the protein sample in a microcentrifuge tube on ice.

-

TCA Addition: Add 1 volume of 100% (w/v) TCA stock solution to 4 volumes of the protein sample to achieve a final TCA concentration of 20%. For example, add 250 µL of 100% TCA to 1 mL of protein sample. Mix gently by vortexing or flicking the tube.

-

Incubation: Incubate the mixture on ice for 30 minutes to 1 hour. For very dilute samples, this incubation can be extended overnight at 4°C.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the protein pellet. The pellet will appear as a white or off-white solid.

-

Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. This step is crucial for removing residual TCA, which can interfere with downstream applications (e.g., by turning the loading dye yellow in SDS-PAGE).

-

Wash Centrifugation: Vortex briefly and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Repeat Wash: Carefully remove the acetone and repeat the wash step (steps 6 and 7) one more time for a total of two acetone washes.

-

Drying the Pellet: After the final wash, carefully remove all residual acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.

-

Resuspension: Resuspend the protein pellet in an appropriate volume of the desired buffer. The choice of buffer will depend on the downstream application. For SDS-PAGE, a standard sample buffer is used, and the sample is typically boiled for 5-10 minutes to ensure complete solubilization. For other applications, buffers containing chaotropic agents like urea (B33335) or detergents may be necessary. It is important to note that TCA-precipitated proteins can sometimes be difficult to resolubilize.

TCA/Acetone Protein Precipitation Protocol

This modified protocol is often used in proteomics to improve the removal of contaminants and enhance protein recovery.

Materials:

-

Protein sample

-

TCA/acetone solution (10% w/v TCA in cold acetone)

-

Cold acetone (-20°C)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Resuspension buffer

Procedure:

-

Sample Preparation: Place the protein sample in a microcentrifuge tube.

-

Precipitation: Add 4 volumes of cold 10% TCA/acetone solution to the protein sample.

-

Incubation: Incubate the mixture at -20°C for at least 2 hours or overnight.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 20 minutes at 4°C.

-

Supernatant Removal: Discard the supernatant.

-

Acetone Wash: Wash the pellet with 500 µL of cold acetone.

-

Wash Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Drying and Resuspension: Air-dry the pellet and resuspend in the appropriate buffer as described in the standard protocol.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of TCA-induced protein precipitation.

Caption: Logical relationship of the U-shaped solubility curve.

References

- 1. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

2,2,2-trichloroacetic acid effect on protein structure and function

An In-Depth Technical Guide on the Core Effects of 2,2,2-Trichloroacetic Acid on Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound (TCA) is a venerable and powerful tool in biochemistry, primarily employed for the efficient precipitation of proteins from complex biological samples. Its utility is foundational in proteomics and various analytical workflows for concentrating samples and removing interfering substances such as salts and detergents.[1] The mechanism of action, long debated, is now understood to be more complex than simple dehydration or pH-induced denaturation. Current evidence indicates that TCA induces a partially structured, "molten globule-like" intermediate state that is prone to aggregation and subsequent precipitation.[2][3][4] This process is concentration-dependent, reversible, and remarkably independent of the specific physicochemical properties of the protein.[2][4] However, the denaturation caused by TCA renders it unsuitable for applications that require the protein to remain in its native, functional conformation. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental protocols associated with TCA's impact on protein structure and function.

The Molecular Mechanism of TCA-Induced Protein Precipitation

The interaction of TCA with proteins is a multi-step process that leads to their precipitation from solution. The mechanism is not driven by a single factor but rather a combination of effects that destabilize the native protein structure.

Destabilization and the "Molten Globule" State

At low concentrations, the negatively charged trichloroacetate (B1195264) ions are believed to trigger protein unfolding by disrupting the electrostatic interactions that maintain the protein's native three-dimensional structure.[2][5][6][7] This initial destabilization does not lead to complete denaturation but rather to the formation of a stable, partially structured intermediate.[2][3] This state is characterized by a significant amount of secondary structure but a loss of fixed tertiary structure, resembling a "molten globule".[2][4] This intermediate exposes hydrophobic surfaces that are normally buried within the protein's core.[5][8]

Aggregation and Precipitation

The exposed nonpolar surfaces on these molten globule-like intermediates are "sticky," leading to intermolecular coalescence and aggregation as they seek to minimize contact with the aqueous solvent.[2][3][5] As these aggregates grow, they become sufficiently large to precipitate out of the solution.[8] The entire process is a reversible association of these partially structured intermediates.[2][4][9] The three chloro groups on the acetate (B1210297) molecule are critical for this precipitation capability.[3][10]

Interestingly, TCA is significantly less effective at precipitating proteins that are already in a fully unfolded or denatured state, for example, in the presence of 6M urea.[2][4][9] This supports the model that the formation of the specific "molten globule" intermediate is a prerequisite for efficient precipitation.[6][7]

Quantitative Data on TCA-Protein Interactions

The effect of TCA on proteins is highly dependent on its concentration. The precipitation profiles for various proteins are typically U-shaped (when measuring protein remaining in the supernatant) or bell-shaped (when measuring the amount of precipitate).[2][3]

| Parameter | Protein(s) Studied | TCA Concentration (% w/v) | Observation | Reference |

| Maximal Molten Globule Formation | Acidic Fibroblast Growth Factor (aFGF) | 5% | The partially structured, "molten globule-like" intermediate accumulates maximally. | [2][4][9] |

| Maximal Molten Globule Formation | Cardiotoxin III (CTX III) | 3% | A partially structured state, similar to an 'A state', is observed. | [3][10] |

| Optimal Precipitation Range | Lysozyme (B549824), aFGF, Carbonic Anhydrase, BSA | 15% - 45% | The maximum amount of protein precipitate is formed within this range. | [2] |

| Optimal Precipitation (Low Conc.) | Bovine Serum Albumin (BSA), Human Urine | 4% | Identified as an optimal concentration for precipitating low-concentration protein samples (0.016 to 2 mg/mL), achieving 76-93% recovery. | [11][12] |

| Re-solubilization | Lysozyme, aFGF, Carbonic Anhydrase, BSA | > 60% | A sharp decrease in precipitation occurs, with very little precipitate observed at high TCA concentrations. | [2] |

| Precipitation Ineffectiveness | Acidic Fibroblast Growth Factor (aFGF) in 6M Urea | 15% - 45% | The maximum protein precipitated is only about 70%, demonstrating reduced efficiency on denatured proteins. | [2] |

Impact on Protein Function and Enzyme Kinetics

The primary functional consequence of TCA treatment is protein denaturation.[8] This disruption of the specific three-dimensional structure required for biological activity results in a loss of function.

-

Enzyme Activity: Enzymes rely on a precisely folded active site to bind substrates and catalyze reactions. The conformational changes induced by TCA, leading to a molten globule state and subsequent aggregation, destroy the integrity of the active site. This results in a complete loss of enzymatic activity. According to the principles of enzyme kinetics, where reaction velocity is dependent on the formation of an enzyme-substrate complex, a denatured enzyme is unable to form this complex, and thus, the catalytic rate drops to zero.[13][14][15]

-

Reversibility and Functional Recovery: While TCA causes denaturation, the process can be reversible. For instance, aFGF precipitated with 30% w/v TCA can be redissolved in a suitable buffer and regain its native conformation and, presumably, its function.[2] This is a critical consideration for experimental design, although TCA is generally avoided when the recovery of biological activity is the primary goal.

Mandatory Visualizations

Mechanism of TCA-Induced Protein Precipitation

Caption: Logical workflow of TCA's effect on native protein structure.

Standard Experimental Workflow for TCA Precipitation

Caption: A typical experimental workflow for protein precipitation using TCA.

Experimental Protocols

The following are generalized protocols for protein precipitation using TCA. Optimization may be required depending on the specific protein and sample matrix.

Standard TCA Precipitation Protocol

This protocol is suitable for concentrating proteins from a relatively clean solution.

-

Sample Preparation: Start with the protein sample in a microcentrifuge tube on ice.

-

TCA Addition: Add a stock solution of 100% (w/v) TCA to the sample to achieve a final concentration of 10-25%.[16][17] For example, add 250 µL of 100% TCA to 1 mL of protein sample for a final concentration of 20%.

-

Incubation: Vortex briefly and incubate the mixture on ice for at least 30-60 minutes.[16][17] For very dilute samples, this incubation can be extended overnight at 4°C.[17]

-

Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., 14,000-18,000 x g) for 10-15 minutes at 4°C.[18][19]

-

Supernatant Removal: Carefully aspirate and discard the supernatant, leaving the protein pellet intact. The pellet will appear as a white, fluffy solid.[18]

-

Pellet Wash: To remove residual TCA, add 200-500 µL of ice-cold acetone (B3395972) to the pellet.[16][18] Vortex briefly to dislodge the pellet.

-

Wash Centrifugation: Centrifuge again at 14,000 x g for 5 minutes at 4°C.[18] Discard the acetone. Repeat the wash step at least once more.

-

Drying: Allow the pellet to air-dry completely to remove all traces of acetone.[17][18] A SpeedVac concentrator can also be used.

-

Resolubilization: Resuspend the dried pellet in a suitable buffer for downstream analysis, such as SDS-PAGE loading buffer or a buffer containing 8M urea.[17][18]

TCA/Acetone Precipitation for Proteomics

This method is often used to prepare samples for 2D-gel electrophoresis as it is effective at removing non-protein contaminants.[16][20]

-

Precipitation Solution: Prepare a solution of 10% TCA in ice-cold acetone. It is also common to add a reducing agent like 0.07% 2-mercaptoethanol (B42355) or 20 mM DTT.[16]

-

Precipitation: Add at least four volumes of the cold TCA/acetone solution to your protein extract.

-

Incubation: Vortex and incubate at -20°C for at least 45 minutes to 1 hour, or overnight.[16][19]

-

Centrifugation: Pellet the protein by centrifuging at high speed (e.g., 16,000-18,000 x g) for 15 minutes at 4°C.[19][21]

-

Washing and Drying: Follow steps 5-9 from the standard protocol above, using ice-cold acetone (with reducing agent if used previously) for the wash steps.[16]

Key Analytical Techniques for Studying TCA Effects

-

Circular Dichroism (CD) Spectroscopy: Used to assess changes in the secondary and tertiary structure of the protein upon addition of TCA.[3][10]

-

Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is highly sensitive to the local environment. A shift in the emission maximum can indicate protein unfolding and exposure of tryptophan residues to the solvent.[2][22] Dyes like ANS (1-anilino-8-napthalene sulfonate) can be used to detect the exposed hydrophobic patches characteristic of the molten globule state.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information, allowing researchers to identify which specific residues and regions of the protein are perturbed by TCA.[2][9]

-

Size-Exclusion Chromatography (SEC): Can be used to monitor changes in the hydrodynamic radius of the protein, distinguishing between native, molten globule, and unfolded states.[2]

-

SDS-PAGE and Absorbance (A280): Simple methods to quantify the amount of protein precipitated versus the amount remaining in the supernatant.[2]

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of this compound-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Optimal Concentration of this compound for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 14. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. Precipitation Procedures [sigmaaldrich.com]

- 17. qb3.berkeley.edu [qb3.berkeley.edu]

- 18. its.caltech.edu [its.caltech.edu]

- 19. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]

- 20. biorxiv.org [biorxiv.org]

- 21. TCA precipitation and ethanol/HCl single-step purification evaluation: One-dimensional gel electrophoresis, bradford assays, spectrofluorometry and Raman spectroscopy data on HSA, Rnase, lysozyme - Mascots and Skyline data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determining the fluorescence spectrum of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2,2-Trichloroacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trichloroacetic acid (TCA) in various organic solvents. This information is critical for a range of applications, including chemical synthesis, purification processes, and formulation development in the pharmaceutical and biotechnology industries.

Introduction to this compound

This compound (TCA), a halogenated carboxylic acid, is a crystalline solid at room temperature.[1] Its chemical structure, featuring a highly electronegative trichloromethyl group, significantly influences its physical and chemical properties, including its acidity and solubility. TCA is widely utilized as a precipitant for macromolecules such as proteins and nucleic acids, a reagent in organic synthesis, and in dermatological applications.[2] A thorough understanding of its solubility in different organic solvents is paramount for its effective use and the development of robust experimental and manufacturing processes.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the polarity of the solvent. Generally, it exhibits high solubility in polar organic solvents and lower solubility in non-polar solvents. The following tables summarize the available quantitative solubility data for TCA in a selection of common organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Chemical Class | Solubility (g / 100 g of Solvent) | Reference |

| Methanol | Alcohol | 2143 | [3] |

| Diethyl Ether | Ether | 617 | [3] |

| Acetone | Ketone | 850 | [3] |

| Benzene | Aromatic Hydrocarbon | 201 | [3] |

| Xylene | Aromatic Hydrocarbon | 110 | [3] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference(s) |

| Ethanol | Very Soluble, Freely Soluble | [4][5] |

| Hydrocarbons | Slightly Soluble | [5] |

| Chlorinated Hydrocarbons | Slightly Soluble | [5] |

| Carbon Tetrachloride | Slightly Soluble | [3] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound can be performed using several well-established methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for three common methods.

Gravimetric Method

The gravimetric method is a fundamental and direct technique for solubility determination.[6] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid TCA remains, indicating that the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume or weight of the supernatant (the clear saturated solution) using a calibrated pipette or a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Transfer the collected saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven may be necessary. Ensure the temperature is kept below the decomposition temperature of TCA.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the remaining solid TCA to a constant weight in a desiccator or a vacuum oven at a suitable temperature.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (Mass of dried TCA / Mass of solvent) x 100 (The mass of the solvent is determined by subtracting the mass of the dried TCA from the initial mass of the saturated solution withdrawn)

-

Titrimetric Method

For acidic compounds like this compound, a titrimetric method can be employed to determine its concentration in a saturated solution.[8] This method is particularly useful when the solvent does not interfere with the acid-base titration.[9]

Methodology:

-

Preparation of Saturated Solution:

-